1,3-Cyclopentadiene, 5-ethyl

CAS No.: 22516-13-8

Cat. No.: VC18493305

Molecular Formula: C7H10

Molecular Weight: 94.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22516-13-8 |

|---|---|

| Molecular Formula | C7H10 |

| Molecular Weight | 94.15 g/mol |

| IUPAC Name | 5-ethylcyclopenta-1,3-diene |

| Standard InChI | InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3-7H,2H2,1H3 |

| Standard InChI Key | CLRIMWMVEVYXAK-UHFFFAOYSA-N |

| Canonical SMILES | CCC1C=CC=C1 |

Introduction

Structural Characteristics of 1,3-Cyclopentadiene, 5-Ethyl

Molecular Architecture

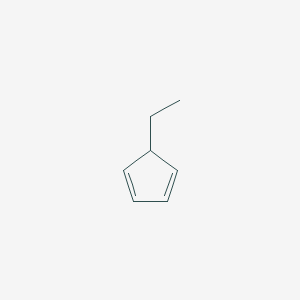

The molecular framework of 1,3-cyclopentadiene, 5-ethyl consists of a cyclopentadiene ring system substituted with an ethyl group at the fifth carbon. The conjugated diene system (C1–C2 and C3–C4 double bonds) enables delocalized π-electron density, which underpins its reactivity in pericyclic reactions. The ethyl substituent introduces steric and electronic effects that modulate reactivity compared to unsubstituted cyclopentadiene.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀ | |

| SMILES | CCC1C=CC=C1 | |

| InChIKey | CLRIMWMVEVYXAK-UHFFFAOYSA-N | |

| Exact Mass | 94.078247 g/mol |

The InChIKey identifier confirms the compound’s stereochemical uniqueness, while the SMILES notation provides a linear representation of its branched structure . X-ray crystallography or computational modeling would further elucidate bond angles and torsional strain, though such data remain absent in current literature.

Spectroscopic and Chromatographic Profiles

Gas chromatography (GC) data for related cyclopentadiene derivatives, such as 5,5-dimethyl-1-ethyl-1,3-cyclopentadiene, reveal retention indices (RI) of 856 on non-polar columns under helium carrier gas . While direct GC-MS data for 1,3-cyclopentadiene, 5-ethyl are unavailable, its predicted collision cross-section (CCS) values range from 117.6 Ų ([M+H]+) to 130.0 Ų ([M+Na]+), as calculated using ion mobility spectrometry . These metrics aid in compound identification during analytical workflows.

Synthesis and Production Methods

Synthetic Routes

The synthesis of 1,3-cyclopentadiene, 5-ethyl typically involves alkylation of cyclopentadiene precursors. One approach utilizes the reaction of cyclopentadienyl anions with ethyl halides under controlled conditions to prevent undesired dimerization or polymerization. For example:

Yields depend critically on temperature (−20°C to 0°C) and solvent polarity, with tetrahydrofuran (THF) often employed to stabilize intermediates.

Technical Challenges

Premature dimerization of the cyclopentadiene moiety poses a major challenge, necessitating inert atmospheres and low temperatures during synthesis. Catalytic additives, such as transition metal complexes, may suppress side reactions but risk introducing contaminants. Scalability remains limited by these operational constraints, though microfluidic reactors have shown promise in enhancing selectivity.

Physical and Thermodynamic Properties

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | 0.8 ± 0.1 g/cm³ | |

| Boiling Point | 108.6 ± 7.0 °C (760 mmHg) | |

| Flash Point | 0.5 ± 13.0 °C | |

| Vapor Pressure | 30.1 ± 0.1 mmHg (25°C) | |

| Refractive Index | 1.472 |

The compound’s low boiling point and high vapor pressure suggest volatility, necessitating storage under refrigeration or in sealed containers . Its density, marginally lower than water, indicates limited solubility in polar solvents but miscibility with hydrocarbons like hexane or toluene.

Chemical Reactivity and Functional Behavior

Diels-Alder Reactions

As a conjugated diene, 1,3-cyclopentadiene, 5-ethyl undergoes [4+2] cycloadditions with dienophiles such as maleic anhydride or tetrazines. The ethyl group slightly deactivates the diene compared to cyclopentadiene, reducing reaction rates but improving regioselectivity in asymmetric syntheses.

Hydrogenation and Catalytic Processes

Catalytic hydrogenation over palladium or platinum yields 5-ethylcyclopentane, a saturated analog with applications in fuel additives. Kinetic studies indicate a turnover frequency (TOF) of 1.2 × 10³ h⁻¹ under 50 bar H₂ at 80°C. Side reactions, including over-hydrogenation or isomerization, are minimized using poisoned catalysts.

Coordination Chemistry

The compound acts as a η⁵-ligand in organometallic complexes, binding to transition metals like iron or ruthenium. For instance, reaction with Fe(CO)₃ produces (5-ethylcyclopentadienyl)Fe(CO)₂, a precursor to metallocene polymers.

Industrial and Research Applications

Polymer Science

5-Ethylcyclopentadiene monomers copolymerize with ethylene or styrene to form thermostable resins. These polymers exhibit glass transition temperatures (Tg) up to 120°C, surpassing those of polystyrene derivatives.

Pharmaceutical Intermediates

The diene’s reactivity enables its use in synthesizing bicyclic terpenes and steroid analogs. For example, Diels-Alder adducts with quinone derivatives serve as intermediates in antimalarial drug candidates.

Material Engineering

Thin films derived from 5-ethylcyclopentadiene precursors demonstrate enhanced dielectric properties in microelectronics, with permittivity values (εᵣ) of 2.3–2.7 at 1 MHz.

Comparative Analysis with Related Compounds

Table 3: Structural and Reactivity Comparisons

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Cyclopentadiene | C₅H₆ | Higher reactivity, lower thermal stability |

| 5,5-Dimethyl-1-ethyl-1,3-CPD | C₉H₁₄ | Steric hindrance reduces reaction rates |

| Norbornene | C₇H₁₀ | Bicyclic structure, enhanced ring strain |

The ethyl substituent in 1,3-cyclopentadiene, 5-ethyl balances reactivity and stability, unlike the highly reactive parent cyclopentadiene or the sterically hindered 5,5-dimethyl derivative .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume